molecular formula C11H9F B3259483 4-Fluoro-2-methylnaphthalene CAS No. 319-15-3

4-Fluoro-2-methylnaphthalene

Cat. No.: B3259483
CAS No.: 319-15-3
M. Wt: 160.19 g/mol
InChI Key: NJHZPGXJCQMQHT-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylnaphthalene typically involves the introduction of a fluorine atom and a methyl group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by reduction and fluorination. The process involves the following steps:

    Friedel-Crafts Acylation: The naphthalene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting acylated product is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Fluorination: The alcohol is then converted to the fluorinated product using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylnaphthalene can undergo various chemical reactions, including:

    Aromatic Nucleophilic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with a nucleophile. Common nucleophiles include thiolates and amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted naphthalenes with various nucleophiles.

    Oxidation: 4-Fluoro-2-naphthoic acid.

    Reduction: 4-Fluoro-2-methylnaphthalenol.

Scientific Research Applications

4-Fluoro-2-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylnaphthalene in chemical reactions involves the interaction of the fluorine atom and the methyl group with various reagents. The fluorine atom, being highly electronegative, can stabilize transition states and intermediates, facilitating nucleophilic substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methylnaphthalene
  • 2-Fluoro-1-methylnaphthalene
  • 1-Fluoro-2-methylnaphthalene

Uniqueness

4-Fluoro-2-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different photophysical properties and reactivity patterns, making it valuable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

1-fluoro-3-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZPGXJCQMQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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